molecular formula C15H13BrN2O3S B2665456 4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922133-70-8

4-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2665456
CAS RN: 922133-70-8
M. Wt: 381.24
InChI Key: XOWRGXWMCSFWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

BPTQS can be synthesized by a multi-step reaction process starting from commercially available 2-aminobenzene-1-sulfonamide. The synthesis involves the formation of a tetrahydroquinoline ring system and the introduction of a propyl and a bromo substituent onto the ring.


Molecular Structure Analysis

The chemical structure of BPTQS can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . While more than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .

Scientific Research Applications

Antitumor Activity

Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have shown promising antitumor activity. These compounds, including variants similar to the chemical structure , have been synthesized and evaluated for their in vitro antitumor potential. Some of these derivatives demonstrated more potent and efficacious activity compared to the reference drug Doxorubicin, highlighting their potential as a new class of antitumor agents (Alqasoumi et al., 2010).

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, containing Schiff base, showcased their significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Molecular Interaction Studies

The molecular interactions between human carbonic anhydrases and a novel class of benzenesulfonamides, including structural analogs of the compound , have been probed. These studies involve designing derivatives to improve selectivity toward druggable isoforms through the introduction of hydrophobic/hydrophilic functionalities. This research is crucial for developing selective inhibitors for various isoforms of carbonic anhydrase, which play significant roles in physiological processes (Bruno et al., 2017).

Beta3 Adrenergic Receptor Agonism

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored for their agonistic activity on the human beta3 adrenergic receptor. These studies have identified compounds with significant potency and selectivity, opening avenues for the development of novel therapeutic agents targeting metabolic disorders (Parmee et al., 2000).

Catalysts for Transfer Hydrogenation

Ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been synthesized and characterized. These complexes demonstrate efficient catalysis in the transfer hydrogenation of acetophenone derivatives to phenylethanols, showcasing their potential in synthetic chemistry applications (Dayan et al., 2013).

properties

IUPAC Name

4-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3S/c16-11-2-5-13(6-3-11)22(20,21)18-12-4-7-14-10(9-12)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWRGXWMCSFWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.